molecular formula C26H30O7 B190955 Deoxylimonin CAS No. 989-23-1

Deoxylimonin

Cat. No. B190955
CAS RN: 989-23-1
M. Wt: 454.5 g/mol
InChI Key: QUTATOGBENCRSS-UHFFFAOYSA-N
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Description

Deoxylimonin is a steroid lactone . It is a natural product found in Citrus maxima . It is an orally active triterpenoid compound found from grapefruit seed .


Synthesis Analysis

A practical synthetic route, consisting of 5 steps, has been developed and applied successfully for converting limonin/deoxylimonin into the corresponding amino derivatives . Deoxylimonin analogs bearing an open A ring structure underwent ring closure reaction by employing the Mitsunobu procedure .


Molecular Structure Analysis

The molecular structure of deoxylimonin differs for the A ring . In the D ring, carbons 14 and 15 show a double bond in the case of deoxylimonin .


Chemical Reactions Analysis

Chemical modifications on the A ring of limonin and deoxylimonin afforded 28 structurally characterized derivatives . These were firstly subjected to preliminary in vivo analgesic and anti-inflammatory screening by a mice model .


Physical And Chemical Properties Analysis

The molecular weight of Deoxylimonin is 454.5 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 7 . It has a Rotatable Bond Count of 1 .

Scientific Research Applications

  • Anti-inflammatory and Analgesic Properties : A study by Wang et al. (2020) found that derivatives of deoxylimonin demonstrated significant anti-inflammatory and analgesic effects. Specifically, a deoxylimonin analog showed better analgesic activity than aspirin and stronger anti-inflammatory efficacy than naproxen. The mechanism involves downregulation of cyclooxygenase 2 expression and suppression of prostaglandin E2 formation (Wang et al., 2020).

  • Anticancer Activity : Research by Miller et al. (2004) indicated that deoxylimonin possesses cancer chemopreventive activity. In their study, deoxylimonin reduced tumor number and burden in a hamster cheek pouch model, suggesting its potential as a therapeutic agent for cancer treatment (Miller et al., 2004).

  • Potential Antifeedant for Agricultural Pests : Alford and Bentley (1986) examined deoxylimonin as an antifeedant against the spruce budworm. Although no significant suppression of feeding was observed at the concentrations tested, the study provides insights into the potential use of deoxylimonin in pest management (Alford & Bentley, 1986).

  • Synthesis of Amino Derivatives for Inflammation and Nociception Mitigation : Another study by Wang et al. (2020) developed a synthetic route for converting limonin/deoxylimonin into amino derivatives. These compounds displayed superior anti-inflammatory capacity, highlighting the potential for developing new therapeutic agents (Wang et al., 2020).

  • Role in Citrus Metabolism : Hasegawa et al. (1980) investigated the metabolism of limonoids in citrus and identified the presence of a deoxylimonoid pathway. This pathway is significant for understanding the metabolic processes in citrus plants (Hasegawa et al., 1980).

  • Feeding Deterrence Against Agricultural Pests : Mendel et al. (1993) studied the relationship of citrus limonoid structure to feeding deterrence against fall armyworm larvae. They found that deoxylimonin and other limonoids influence the feeding behavior of pests, which is relevant for agricultural pest control (Mendel et al., 1993).

Future Directions

The future directions of Deoxylimonin research could involve further investigation of its anti-inflammatory and antinociception efficacy . More studies are needed to understand its mechanism of action and potential therapeutic applications.

properties

IUPAC Name

18-(furan-3-yl)-9,9,13,19-tetramethyl-4,8,17-trioxapentacyclo[11.8.0.02,7.02,10.014,19]henicos-14-ene-5,12,16-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30O7/c1-23(2)16-9-18(27)25(4)15(26(16)13-31-20(28)11-19(26)33-23)5-7-24(3)17(25)10-21(29)32-22(24)14-6-8-30-12-14/h6,8,10,12,15-16,19,22H,5,7,9,11,13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUTATOGBENCRSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CC(=O)C3(C(C24COC(=O)CC4O1)CCC5(C3=CC(=O)OC5C6=COC=C6)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20912999
Record name 1-(Furan-3-yl)-4b,7,7,14a-tetramethyl-6a,7,12b,13,14,14a-hexahydro-1H,8aH,12H-pyrano[4'',3'':2',3']furo[3',4':5,6]naphtho[2,1-c]pyran-3,5,10(4bH,6H,9H)-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20912999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

454.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Desoxylimonin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035031
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Desoxylimonin

CAS RN

989-23-1
Record name Deoxylimonin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000989231
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DESOXYLIMONIN
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=314317
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(Furan-3-yl)-4b,7,7,14a-tetramethyl-6a,7,12b,13,14,14a-hexahydro-1H,8aH,12H-pyrano[4'',3'':2',3']furo[3',4':5,6]naphtho[2,1-c]pyran-3,5,10(4bH,6H,9H)-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20912999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Melting Point

323 - 325 °C
Record name Desoxylimonin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035031
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
208
Citations
DL Dreyer - The Journal of Organic Chemistry, 1965 - ACS Publications
… Deoxylimonin also proved to be … of deoxylimonin (VI) to be a result of incompleteness of the epoxidation step in the biogenesis of limonin rather than reduction of limonin to deoxylimonin…
Number of citations: 115 pubs.acs.org
S Wang, X Han, Y Yang, C Zhou, D Luo, W He… - Bioorganic …, 2020 - Elsevier
Chemical modifications on the A ring of limonin (1) and deoxylimonin (2) afforded 28 structural characterized derivatives, which were firstly subjected to preliminary in vivo analgesic …
Number of citations: 11 www.sciencedirect.com
S Wang, X Han, Y Yang, R Chen, Z Guo… - RSC Medicinal …, 2020 - pubs.rsc.org
A practical synthetic route, consisting of 5 steps, has been developed and applied successfully for converting limonin/deoxylimonin into the corresponding amino derivatives I-5a–I-5e …
Number of citations: 3 pubs.rsc.org
S Hasegawa, VP Maier, SN Border… - Journal of Agricultural …, 1974 - ACS Publications
… This enzyme catalyzes the hydrolysis of deoxylimonin to form deoxylimonic acid and apparently attacks only the closed D ring of deoxylimonin. The enzyme requires no cofactor and …
Number of citations: 19 pubs.acs.org
S Hasegawa, RD Bennett, CP Verdon - Phytochemistry, 1980 - Elsevier
… First the 14.15epoxide of limonin is reduced by an epoxidase to a double bond, giving deoxylimonin (1) [3]. This compound is then converted by deoxylimonin hydrolase to deoxylimonic …
Number of citations: 26 www.sciencedirect.com
EG Miller, JL Porter, WH Binnie, IY Guo… - Journal of Agricultural …, 2004 - ACS Publications
… As a continuation of this research three new citrus limonoids, deoxylimonin, obacunone, and ichangensin, have been tested for anticancer activity. The structures for the three test …
Number of citations: 142 pubs.acs.org
SM Waladde, A Hassanali… - International Journal of …, 1989 - cambridge.org
… deoxylimonin, but a similar cell in the medial sensillum was not inhibited (Fig.2c). Deoxylimonin … Increasing concentrations of deoxylimonin reduced both spike frequency and amplitude …
Number of citations: 14 www.cambridge.org
JL Perez, GK Jayaprakasha, V Valdivia… - Journal of agricultural …, 2009 - ACS Publications
Previous studies have indicated the chemopreventive potential of citrus limonoids due to the induction of phase II detoxifying enzymes. In the present study, three citrus limonoids were …
Number of citations: 64 pubs.acs.org
RA Alford, MD Bentley - Journal of economic entomology, 1986 - academic.oup.com
… Our results are in contrast to significant antifeedant activity for deoxylimonin and citrolin that has recently been observed against the African sugarcane borer, Eldana saccharin a (un…
Number of citations: 54 academic.oup.com
DHR Barton, SK Pradhan, S Sternhell… - Journal of the Chemical …, 1961 - pubs.rsc.org
Work published either before, or during, our own investigations had shown113 that limonin contains two 8-lactone rings, whjch can be opened reversibly with alkali, a P-substituted …
Number of citations: 103 pubs.rsc.org

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